![molecular formula C23H18N4O5S B2836238 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide CAS No. 1251551-24-2](/img/no-structure.png)
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, an oxadiazole ring, and an acetamide group . It also contains a 4-chlorophenyl group and a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyrrolidine ring, an oxadiazole ring, and an acetamide group, as well as a 4-chlorophenyl group and a 4-methoxyphenyl group .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . Further studies could explore their efficacy against other viruses.
- The compound’s structural features suggest potential cytotoxic effects. Investigating its impact on cancer cell lines could provide insights into its therapeutic applications .
- Analogous compounds containing similar moieties have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising results .
- Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been explored for herbicidal properties. Investigating the herbicidal potential of this compound could be valuable for agriculture .
- While not directly tested for antifungal activity, related sulfonamide derivatives have displayed such properties. Further research could explore its effectiveness against fungal pathogens .
- Previous work with 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives demonstrated inhibition of tumor cell growth. Investigating this compound’s impact on tumor cells could yield promising results .
Antiviral Activity
Cytotoxic Properties
Anti-Inflammatory and Analgesic Properties
Herbicidal Activity
Antifungal Properties
Tumor Growth Inhibition
Mechanism of Action
Target of Action
It’s known that similar compounds, such as triazoles, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, contributing to their biological activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3-pyrrolidinone to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The acid is then reacted with oxalyl chloride and 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole to form N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "3-pyrrolidinone", "oxalyl chloride", "2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole" ], "Reaction": [ "4-chlorophenylacetic acid + thionyl chloride → 4-chlorophenylacetyl chloride", "4-chlorophenylacetyl chloride + 3-pyrrolidinone → 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid", "1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid + oxalyl chloride + 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole → N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide" ] } | |
CAS RN |
1251551-24-2 |
Molecular Formula |
C23H18N4O5S |
Molecular Weight |
462.48 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
UPNWMGGPLUFMCV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




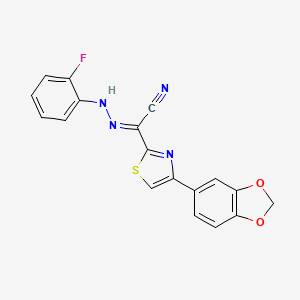
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
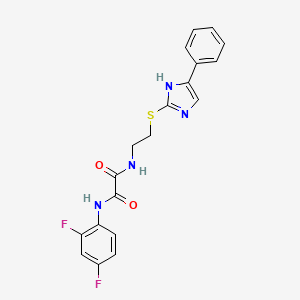
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)


![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)
![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)
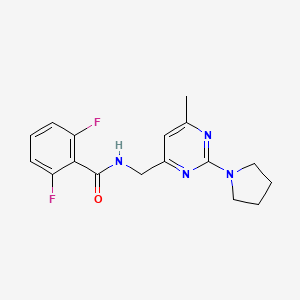
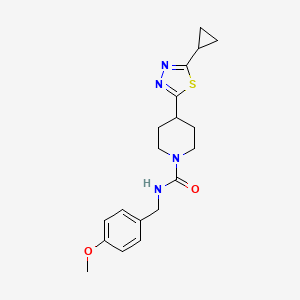
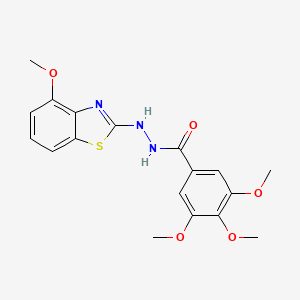
![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)
![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)